N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-19-10-13-24(14-11-19)22(27)16-17-6-8-18(9-7-17)23-21(26)12-15-28-20-4-2-1-3-5-20/h1-9,19,25H,10-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQLFHMWDUPGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(aminomethyl)phenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- N-[2-(aminomethyl)phenyl]-2-(4-hydroxypiperidin-1-yl)propanamide
Uniqueness
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 377.49 g/mol. The compound features a piperidine ring, a phenyl group, and a thioether linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 377.49 g/mol |
| CAS Number | 1234916-14-3 |
| Structure | Chemical Structure |
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticonvulsant properties. For instance, derivatives of piperidine and cinnamamide have shown efficacy in various seizure models, suggesting that this compound may also possess similar effects.
In a study involving structurally related compounds, it was found that certain derivatives demonstrated effective protection against seizures in animal models, with effective doses ranging from 57 to 115 mg/kg in pilocarpine-induced seizures . This suggests that this compound could be evaluated for its potential anticonvulsant properties.
The mechanisms underlying the biological activity of this compound may involve modulation of neurotransmitter systems. Similar compounds have been shown to interact with GABA_A receptors and serotonergic pathways, which are crucial for mediating anticonvulsant effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Key factors influencing its activity include:
- Substituent Effects : The nature and position of substituents on the phenyl rings can significantly alter potency and selectivity.
- Piperidine Modifications : Variations in the piperidine moiety can enhance or diminish biological activity.
- Thioether Linkage : The presence of a phenylthio group may contribute to increased lipophilicity and improved membrane permeability.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticonvulsant Efficacy : A study demonstrated that certain piperidine derivatives exhibited significant anticonvulsant properties in various animal models, supporting further research into the efficacy of this compound .
- Toxicity Profiles : Evaluation of cytotoxicity in cell lines such as HepG2 has shown that structurally related compounds maintain safety profiles at concentrations up to 100 µM, indicating potential therapeutic windows for further development .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of structurally analogous compounds (e.g., thienopyrimidine or benzothiazole derivatives) typically involves multi-step reactions with careful optimization of reagents and conditions. Key strategies include:
- Coupling Reactions : Use coupling agents like HOBt/DCC in methanol at 0°C for amide bond formation .
- Temperature Control : Maintain inert atmospheres (e.g., nitrogen) during reactions involving acetyl chloride or triethylamine in chloroform .
- Purification : Employ column chromatography with gradients of dichloromethane/methanol for intermediates .
Table 1 : Optimization Strategies for Key Steps
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : Assign protons (¹H) and carbons (¹³C) using deuterated solvents (e.g., DMSO-d₆) and compare with computational predictions .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS .
- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
Table 2 : Analytical Workflow
| Technique | Purpose | Critical Parameters | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Verify functional groups and connectivity | 500 MHz+, δ ppm calibration | |
| HPLC | Quantify purity | C18 column, 0.1% TFA in H₂O/MeOH |
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in oxidative stress or cancer pathways?
- Methodological Answer :
- Kinase Assays : Screen against kinases (e.g., PI3K/AKT/mTOR) using ATP-competitive assays .
- ROS Detection : Measure reactive oxygen species (ROS) in cancer cell lines (e.g., HepG2) via DCFH-DA fluorescence .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. What strategies resolve contradictions between in vitro bioactivity and selectivity profiles?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with modified piperidine or phenylthio groups to assess structural determinants of selectivity .
- Off-Target Profiling : Use broad-panel kinase or receptor binding assays to identify unintended interactions .
- In Vivo Validation : Test lead compounds in xenograft models (e.g., nude mice) to correlate in vitro potency with therapeutic efficacy .
Q. What methodologies evaluate the compound’s stability under storage or biological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light; monitor degradation via HPLC .
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) to identify optimal formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
